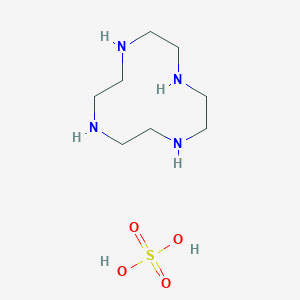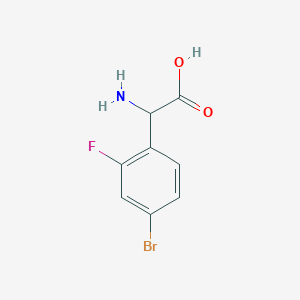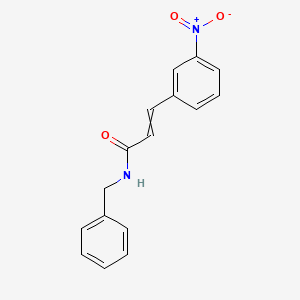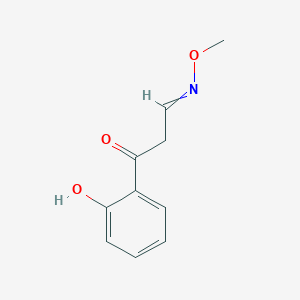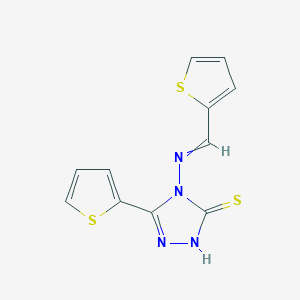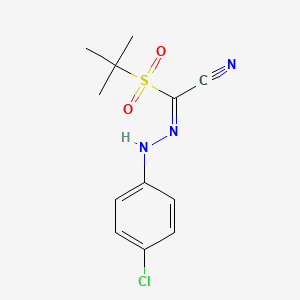
(E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide is a complex organic compound characterized by its unique structural components. This compound contains a chlorophenyl group, a sulfonyl group, and a methanecarbohydrazonoyl cyanide moiety, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide typically involves multiple steps, starting with the preparation of the chlorophenyl derivative. This is followed by the introduction of the sulfonyl group through sulfonation reactions. The final step involves the formation of the methanecarbohydrazonoyl cyanide moiety, which can be achieved through a series of nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
(E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the cyanide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
Chemistry
In chemistry, (E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural components make it suitable for investigating the effects of sulfonyl and cyanide groups on biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The cyanide group may also play a role in inhibiting enzyme activity by binding to the active site.
類似化合物との比較
Similar Compounds
(E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime: This compound shares the chlorophenyl group but differs in the presence of a furan ring and an oxime group.
Phenolic Compounds: These compounds contain a phenol moiety and exhibit various biological activities, such as antimicrobial and antioxidant properties.
Uniqueness
(E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide is unique due to its combination of a chlorophenyl group, a sulfonyl group, and a methanecarbohydrazonoyl cyanide moiety
特性
分子式 |
C12H14ClN3O2S |
|---|---|
分子量 |
299.78 g/mol |
IUPAC名 |
(1Z)-1-tert-butylsulfonyl-N-(4-chloroanilino)methanimidoyl cyanide |
InChI |
InChI=1S/C12H14ClN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-6-4-9(13)5-7-10/h4-7,15H,1-3H3/b16-11- |
InChIキー |
VLCPUAZUQXIQNA-WJDWOHSUSA-N |
異性体SMILES |
CC(C)(C)S(=O)(=O)/C(=N\NC1=CC=C(C=C1)Cl)/C#N |
正規SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


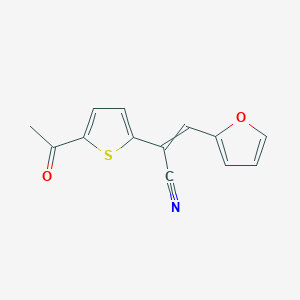
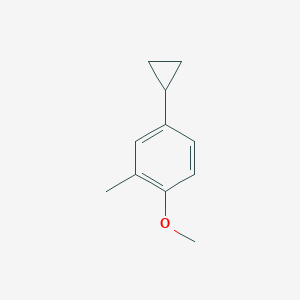
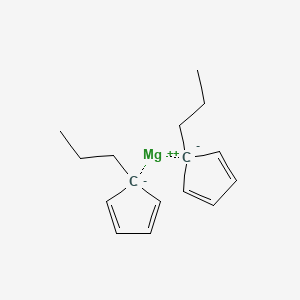
![N'-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726615.png)
![3-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B11726618.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine](/img/structure/B11726624.png)

